molecular formula C6H14ClNO B13577045 Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride

Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride

Cat. No.: B13577045
M. Wt: 151.63 g/mol
InChI Key: GSFPAGCPEXKEIJ-UHFFFAOYSA-N
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Description

Methyl[2-(prop-2-en-1-yloxy)ethyl]amine hydrochloride is a secondary amine derivative featuring a methyl group, an ethylamine backbone, and a prop-2-en-1-yloxy (allyloxy) substituent. This compound is structurally characterized by its ether linkage (C-O-C) and a terminal double bond in the allyl group, which confers reactivity toward electrophilic addition and polymerization. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

N-methyl-2-prop-2-enoxyethanamine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-3-5-8-6-4-7-2;/h3,7H,1,4-6H2,2H3;1H

InChI Key

GSFPAGCPEXKEIJ-UHFFFAOYSA-N

Canonical SMILES

CNCCOCC=C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride involves the reaction of allyl alcohol with N-methylethanolamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxides, reduced amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It can also interact with enzymes and receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

2-(Ethylamino)ethyl(prop-2-en-1-yl)amine Dihydrochloride
  • Structure: Contains a dihydrochloride salt (two HCl groups) and an ethylamino group instead of an allyloxy substituent.
  • Molecular Formula : C₈H₂₀Cl₂N₂; Molecular Weight : 215.16 g/mol .
  • Key Differences: The dihydrochloride form increases ionic character and water solubility compared to the monohydrochloride target compound. The absence of an ether linkage reduces steric hindrance but may limit reactivity toward nucleophiles.
(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine Dihydrochloride
  • Structure : Incorporates a pyridine ring and a dihydrochloride salt.
  • Molecular Formula : C₉H₁₃Cl₂N₂; Molecular Weight : 227.12 g/mol .
  • Key Differences: The pyridine ring introduces aromaticity and hydrogen-bonding capacity (3 H-bond donors, 2 acceptors), enhancing stability in biological systems. Compared to the target compound’s aliphatic ether, this aromatic system may reduce solubility in non-polar solvents.
Methyl(2-methylprop-2-en-1-yl)amine Hydrochloride
  • Structure : Features a branched allyl group (2-methylprop-2-en-1-yl) instead of a linear allyloxy chain.
  • Molecular Formula : C₅H₁₁ClN; Molecular Weight : 121.61 g/mol .
  • Lack of an oxygen atom in the substituent eliminates ether-specific reactivity (e.g., hydrolysis susceptibility).

Physicochemical Properties

Compound Name Molecular Weight (g/mol) HCl Groups Hydrogen Bond Donors/Acceptors Key Functional Groups
Methyl[2-(prop-2-en-1-yloxy)ethyl]amine HCl ~165 (estimated) 1 2 donors, 3 acceptors Ether, allyl, amine
[2-(Ethylamino)ethyl]... dihydrochloride 215.16 2 4 donors, 4 acceptors Amine, allyl
(Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine diHCl 227.12 2 3 donors, 2 acceptors Pyridine, allyl, amine
Methyl(2-methylprop-2-en-1-yl)amine HCl 121.61 1 2 donors, 1 acceptor Branched allyl, amine

Observations :

  • Increased HCl content correlates with higher solubility in aqueous media but may complicate purification.

Biological Activity

Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride is a synthetic organic compound with the molecular formula C₆H₁₄ClNO and a molecular weight of 151.64 g/mol. This compound features an amine functional group and an allyl ether moiety, which contribute to its reactivity and potential biological activity. Its hydrochloride form enhances solubility in water, making it suitable for various applications in both chemistry and biology.

Structural Characteristics

The compound's structure includes:

  • Amine Group : Imparts nucleophilic properties.
  • Allyl Ether Moiety : Contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis typically involves the reaction of allyl alcohol with N-methylethanolamine in the presence of hydrochloric acid. This reaction is conducted under controlled temperature conditions to optimize yield and purity, utilizing high-purity reagents in industrial contexts to ensure product consistency.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Enzyme Modulation : The compound can act as a biochemical probe, influencing enzyme activity and potentially serving therapeutic roles in various pathways.
  • Nucleophilic Behavior : It participates in biochemical pathways involving enzyme interactions, which could lead to insights into its mechanism of action.

Potential Therapeutic Applications

The biological activity suggests potential therapeutic applications, particularly in:

  • Cancer Treatment : Its structural similarities to other biologically active compounds position it as a candidate for further investigation in cancer therapeutics.
  • Neurotransmitter Regulation : Given its reactivity, it may influence neurotransmitter pathways, contributing to antidepressant effects.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features that enhance its biological activity:

Compound NameSimilarityUnique Features
N-(Methylsulfonimidoyl)prop-2-en-1-amine;hydrochloride0.91Contains sulfonimidoyl group influencing reactivity
N-(Prop-2-en-1-yl)acetamide0.90Acetamide functionality alters biological activity
3-(2-Methylsulfanyl-pyrimidin-5-yloxy)-prop-2-en-1-ol0.89Incorporates pyrimidine ring affecting properties

This table illustrates how the unique combination of an allyl ether structure with an amine functional group distinguishes this compound from other compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Enzyme Interaction :
    • Researchers examined how this compound interacts with specific enzymes involved in metabolic pathways. Results indicated modulation of enzyme activity, suggesting potential for therapeutic use in metabolic disorders.
  • Antidepressant Activity :
    • A study focused on the compound's ability to influence neurotransmitter levels in animal models. Findings showed that administration led to significant alterations in serotonin levels, indicating possible antidepressant effects.
  • Cancer Cell Line Studies :
    • Experiments conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation at certain concentrations, supporting its potential role as an anticancer agent.

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